3-O,4-O-Dibenzoylisoproterenol

Description

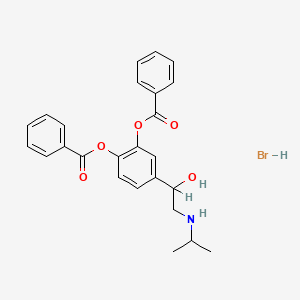

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

80186-86-3 |

|---|---|

Molecular Formula |

C25H26BrNO5 |

Molecular Weight |

500.4 g/mol |

IUPAC Name |

[2-benzoyloxy-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] benzoate;hydrobromide |

InChI |

InChI=1S/C25H25NO5.BrH/c1-17(2)26-16-21(27)20-13-14-22(30-24(28)18-9-5-3-6-10-18)23(15-20)31-25(29)19-11-7-4-8-12-19;/h3-15,17,21,26-27H,16H2,1-2H3;1H |

InChI Key |

XIVDRQWJRAETSE-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O.Br |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O.Br |

Synonyms |

3-O,4-O-dibenzoylisoproterenol 3-O,4-O-dibenzoylisoproterenol hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 3 O,4 O Dibenzoylisoproterenol

Methodologies for the Esterification of Catecholamine Hydroxyl Groups

The esterification of the two adjacent hydroxyl groups on the catechol ring of isoproterenol (B85558) is a primary approach to creating prodrugs. taylorandfrancis.com This modification is intended to protect the catecholamine from rapid metabolic degradation and facilitate its passage across biological membranes. taylorandfrancis.com

Regioselective Synthesis Approaches for 3-O,4-O-Dibenzoylisoproterenol

The synthesis of this compound involves the selective acylation of the two hydroxyl groups on the catechol nucleus of isoproterenol with benzoyl groups. While specific, detailed synthetic procedures for this compound are not extensively detailed in the provided search results, general principles of esterification of phenols and alcohols can be applied. Typically, this would involve reacting isoproterenol with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a suitable base or catalyst to facilitate the reaction.

A general approach for the acylation of hydroxyl groups involves the use of an acylating reagent in the presence of a catalyst. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been shown to be an effective and recyclable catalyst for the acylation of inert alcohols and phenols. organic-chemistry.org Another rapid method involves the acylation of alcohols with benzoyl chloride at low temperatures (-78°C) in the presence of TMEDA (tetramethylethylenediamine), yielding benzoates in high yields. organic-chemistry.org Borinic acid-catalyzed acylation has also been demonstrated for the regioselective acylation of polyols, which could potentially be adapted for the specific di-acylation of the isoproterenol catechol moiety. organic-chemistry.org

Challenges and Innovations in the Synthesis of Benzoic Acid Esters of Isoproterenol

A significant challenge in the synthesis of benzoic acid esters of catecholamines like isoproterenol is achieving regioselectivity, ensuring that acylation occurs specifically at the desired hydroxyl groups without affecting other reactive sites in the molecule, such as the secondary alcohol and the amine group in the side chain. Protecting groups may be necessary to shield these other functional groups during the esterification of the catechol hydroxyls.

Innovations in esterification catalysis offer potential solutions. The use of highly active acylation reagents like carbonylimidazole derivatives, activated by pyridinium (B92312) salts, provides a method that proceeds via both Brønsted acid and nucleophilic catalysis. organic-chemistry.org This dual activation can be beneficial for challenging esterifications. Furthermore, the development of novel acylation reagents, such as diacyl disulfides, which are moisture-tolerant and highly efficient under DMAP catalysis, presents another innovative approach for site-selective acylation. organic-chemistry.org

Synthesis and Characterization of Related O-Acylated Isoproterenol Derivatives

The synthesis of other O-acylated isoproterenol derivatives is crucial for structure-activity relationship studies and for comparing the pharmacological profiles of different ester prodrugs.

Comparative Synthetic Routes for 3-O,4-O-Diacetylisoproterenol

3-O,4-O-Diacetylisoproterenol (DAI) is another diester prodrug of isoproterenol that has been synthesized and studied. nih.gov The synthesis of DAI would parallel that of its dibenzoyl counterpart, likely involving the reaction of isoproterenol with an acetylating agent like acetyl chloride or acetic anhydride. The choice of reaction conditions, including solvent and base, would be critical to optimize the yield and purity of the final product.

Preparation of Other Ester Analogs for Pharmacological Evaluation

The preparation of a series of ester analogs allows for a systematic evaluation of how different acyl groups influence the properties of the isoproterenol prodrug. For instance, the synthesis of various apomorphine (B128758) diester derivatives has been undertaken to create potential prodrugs. acs.org A similar strategy can be applied to isoproterenol, synthesizing a range of esters with varying alkyl or aryl acyl groups. These analogs are then subjected to pharmacological screening to assess their biological activity. acs.org The synthesis typically involves standard esterification procedures, followed by purification and characterization using techniques like HPLC, NMR, and mass spectrometry to confirm the structure and purity of the compounds. researchgate.netmdpi.com

Advanced Synthetic Techniques and Yield Optimization in Research Scale Production

For research-scale production, optimizing the yield and efficiency of the synthesis is paramount. This involves a careful selection of reagents, catalysts, and reaction conditions.

Advanced synthetic techniques can be employed to improve the synthesis of isoproterenol derivatives. For example, enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure chiral compounds, which is relevant given that isoproterenol is a chiral molecule. researchgate.net While not directly applied to the esterification itself, it can be used to prepare chiral precursors.

Yield optimization often involves a systematic study of reaction parameters such as temperature, reaction time, solvent, and the molar ratio of reactants. frontiersin.orgacs.org For instance, in the synthesis of arbutin (B1665170) aromatic esters, response surface methodology (RSM) was used to scrutinize and determine the optimal reaction conditions, leading to a significant increase in substrate conversion efficiency. frontiersin.org Similar optimization strategies can be applied to the synthesis of this compound to maximize the yield of the desired product. The use of controlled bioreactor systems can also enhance reproducibility and allow for scaling up production from laboratory to larger research scales. nih.govnih.gov

Pharmacological Research on 3 O,4 O Dibenzoylisoproterenol and Its Bioactivation

Prodrug Biotransformation and Metabolic Activation of 3-O,4-O-Dibenzoylisoproterenol

This compound (DBI) is a prodrug form of the potent beta-adrenergic agonist, isoproterenol (B85558). nih.gov Prodrugs are inactive or less active chemical derivatives of a parent drug that undergo biotransformation in the body to release the active pharmacological agent. researchgate.net This strategy is often employed to overcome challenges related to a drug's physicochemical properties, pharmacokinetics, or to target its delivery. nih.gov In the case of isoproterenol, which has catechol hydroxyl groups, creating an ester-based prodrug like DBI can modify its properties for research and potential therapeutic applications. nih.govuobabylon.edu.iq

Enzymatic Hydrolysis Pathways Leading to Isoproterenol Release

The metabolic activation of this compound into its active form, isoproterenol, occurs through enzymatic hydrolysis. uobabylon.edu.iq This is a common bioactivation pathway for ester-based prodrugs. researchgate.netresearchgate.net The process involves the cleavage of the two benzoyl ester bonds, which masks the catechol hydroxyl groups of the isoproterenol molecule. uobabylon.edu.iq

This reaction is catalyzed by various hydrolytic enzymes present in the body, particularly esterases, which are abundant in plasma, the liver, and other tissues. researchgate.netuobabylon.edu.iq While the specific esterase subtypes responsible for the hydrolysis of DBI have not been definitively identified in the available literature, enzymes such as carboxylesterases are known to be key players in the activation of many ester prodrugs. nih.govmdpi.com The hydrolysis reaction adds a water molecule across the ester bond, releasing the parent drug and the promoiety, in this case, benzoic acid. wikipedia.org

Identification of Intermediate Metabolites and Their Metabolic Fate

The conversion of this compound to isoproterenol is expected to be a stepwise process, yielding intermediate metabolites before the final active drug is released. The initial hydrolysis of one of the two ester linkages would result in the formation of a mono-benzoylated isoproterenol intermediate (either 3-O-benzoylisoproterenol or 4-O-benzoylisoproterenol) along with a molecule of benzoic acid. A subsequent hydrolysis reaction would cleave the remaining ester bond, liberating the fully active isoproterenol and a second molecule of benzoic acid.

Once released, the active isoproterenol exerts its pharmacological effects before being subjected to its own metabolic pathways. The primary routes of isoproterenol metabolism include O-methylation by the enzyme catechol-O-methyltransferase (COMT) to form the less active metabolite, 3-O-methylisoproterenol, and conjugation with sulfates. nih.govdrugbank.com These metabolic products are then excreted, primarily via the urine. nih.gov The benzoic acid promoieties released during the hydrolysis of DBI enter the body's general metabolic pool.

Table 1: Metabolic Transformation of this compound

| Stage | Compound | Enzymatic Process | Resulting Products |

|---|---|---|---|

| Initial Prodrug | This compound | N/A | N/A |

| Step 1: First Hydrolysis | This compound | Esterase Activity | Mono-benzoylisoproterenol (intermediate) + Benzoic Acid |

| Step 2: Second Hydrolysis | Mono-benzoylisoproterenol (intermediate) | Esterase Activity | Isoproterenol (Active Drug) + Benzoic Acid |

| Step 3: Metabolism of Active Drug | Isoproterenol | COMT-mediated methylation, Sulfation | 3-O-methylisoproterenol, Sulfate conjugates |

Mechanisms of Action at the Molecular and Cellular Levels

The pharmacological effects of this compound are attributable to its bioactivation to isoproterenol. nih.gov Isoproterenol functions as a non-selective agonist of beta-adrenergic receptors, meaning it stimulates both β1 and β2 receptor subtypes. drugbank.comnih.gov These receptors are integral membrane proteins belonging to the G-protein-coupled receptor (GPCR) superfamily. The binding of an agonist like isoproterenol to the extracellular domain of the receptor triggers a conformational change, initiating a cascade of intracellular events known as signal transduction. nih.gov

Interaction with Adrenergic Receptor Subtypes and Signal Transduction Cascades

Upon its release from the prodrug, isoproterenol binds to and activates β1 and β2 adrenergic receptors. This activation leads to the coupling and stimulation of an associated heterotrimeric G-protein, specifically the Gs (stimulatory) type. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which is a key step in the signal transduction pathway. researchgate.net

The crucial role of beta-adrenergic receptors in the action of this compound has been demonstrated in preclinical research. nih.gov Studies in mice have shown that administration of the prodrug induces a dose-dependent hypothermic (body temperature-lowering) effect. nih.gov The involvement of beta-adrenergic receptors in this response was confirmed through experiments where pretreatment of the animals with beta-receptor antagonists (beta-blockers) such as propranolol (B1214883) and sotalol (B1662669) prevented the hypothermia. nih.gov This finding provides direct evidence that the pharmacological activity of this compound is mediated through the beta-adrenergic receptor system, following its conversion to isoproterenol. nih.gov

A primary consequence of beta-adrenergic receptor activation is the modulation of intracellular levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net The activation of adenylyl cyclase by the Gs protein leads to the catalytic conversion of adenosine triphosphate (ATP) into cAMP. nih.gov This results in a rapid increase in the intracellular concentration of cAMP.

This elevation in cAMP is a critical step in the signaling cascade, as cAMP acts as a second messenger to relay the signal from the cell surface receptor to intracellular effector proteins. The main effector for cAMP is Protein Kinase A (PKA). researchgate.netresearchgate.net By binding to the regulatory subunits of PKA, cAMP causes the release and activation of the catalytic subunits. These active kinase units can then phosphorylate a variety of downstream cellular proteins, including enzymes and ion channels, thereby producing the final physiological response characteristic of beta-adrenergic stimulation. researchgate.net

Table 2: Signal Transduction Cascade of Isoproterenol

| Step | Component/Process | Description | Key Reference |

|---|---|---|---|

| 1 | Ligand Binding | Isoproterenol (from DBI hydrolysis) binds to beta-adrenergic receptors (β1/β2). | nih.gov |

| 2 | G-Protein Activation | Receptor conformation change activates the associated Gs protein. | researchgate.net |

| 3 | Adenylyl Cyclase Stimulation | The activated Gs protein stimulates the enzyme adenylyl cyclase. | researchgate.net |

| 4 | Second Messenger Production | Adenylyl cyclase converts ATP to cyclic AMP (cAMP). | nih.govresearchgate.net |

| 5 | Effector Activation | Increased intracellular cAMP activates Protein Kinase A (PKA). | researchgate.netresearchgate.net |

| 6 | Cellular Response | PKA phosphorylates target proteins, leading to a physiological effect. |

Impact on Membrane Potentials and Slow Inward Currents

Comparative Receptor Affinity and Efficacy Profiles with Isoproterenol

Specific data from receptor binding assays or functional studies providing a direct comparison of the receptor affinity (e.g., Kᵢ or Kd values) and efficacy (e.g., EC₅₀ or Eₘₐₓ values) of this compound with its parent compound, isoproterenol, are not detailed in the available scientific literature. While it is understood to act as a prodrug that releases isoproterenol, a potent non-selective beta-adrenergic agonist, its own intrinsic activity or affinity for these receptors has not been quantitatively described. nih.gov

Pharmacodynamic Research in Preclinical Models

Investigations of Hypothermic Effects in Murine Models

Research into the pharmacodynamic effects of this compound (DBI) has demonstrated a significant impact on thermoregulation in murine models. nih.gov In a key study, intraperitoneal administration of DBI to mice resulted in a pronounced, dose-related hypothermia. nih.gov This effect was compared to that of isoproterenol and its metabolite, 3-O-methylisoproterenol, both of which induced hypothermia of a lesser magnitude at the same high dose. nih.gov

The study showed that doses of 20, 50, and 125 µmol/kg of DBI all produced a significant drop in colonic temperature. nih.gov The hypothermic effect suggests that, as a more lipophilic prodrug, DBI may achieve greater access to the central nervous system, where it is bioactivated to isoproterenol, subsequently stimulating central beta-adrenergic receptors involved in temperature regulation. nih.gov The involvement of beta-adrenergic receptors in this response was confirmed through pretreatment experiments with antagonists like propranolol. nih.gov

Table 1: Hypothermic Effect of this compound (DBI) in Mice This interactive table summarizes the dose-dependent hypothermic response observed after intraperitoneal injection of DBI.

| Dose (µmol/kg) | Maximum Decrease in Colonic Temperature (°C) |

|---|---|

| 20 | Significant hypothermia reported |

| 50 | Dose-dependent decrease observed |

| 125 | Pronounced, dose-related hypothermia |

Data sourced from a 1981 study in the European Journal of Pharmacology. nih.gov

Assessment of Cardiovascular Effects in Experimental Animal Preparations

A review of the scientific literature did not yield specific studies examining the direct effects of this compound on isolated myocardial tissues, such as papillary muscles, atrial preparations, or in a Langendorff-perfused heart setup.

Specific in vivo studies detailing the cardiovascular effects (e.g., changes in heart rate, blood pressure, or cardiac output) of this compound administration in either conscious or anesthetized animal models could not be identified in the available research.

Central Nervous System Activities Related to Beta-Receptor Activation

Research into the central nervous system (CNS) effects of this compound (DBI) has focused on its role as a prodrug for the activation of central beta-adrenergic receptors. nih.gov A significant finding in this area is the compound's ability to induce hypothermia, an effect that has been directly linked to its interaction with these receptors within the brain. nih.gov

Studies have demonstrated that DBI, when administered to mice, causes a reduction in colonic temperature. nih.gov This hypothermic effect is dose-dependent, with larger doses leading to a more significant decrease in body temperature. nih.gov The investigation into this phenomenon revealed that DBI is one of several prodrugs of isoproterenol capable of eliciting this response. nih.gov For instance, both 3-O,4-O-diacetylisoproterenol (DAI) and DBI were shown to produce a dose-related hypothermia following intraperitoneal injections. nih.gov In comparison, isoproterenol itself and its metabolite, 3-O-methylisoproterenol, also caused hypothermia, although to a lesser degree at the same molar dose. nih.gov

The involvement of beta-adrenergic receptors in this CNS-mediated effect was confirmed through pretreatment studies with beta-blockers. nih.gov The administration of propranolol and sotalol, known antagonists of beta-adrenergic receptors, was able to counter the hypothermic effects induced by these isoproterenol prodrugs. nih.gov This antagonistic action provides strong evidence that the reduction in body temperature is a direct result of the activation of central beta-receptors. nih.gov

These findings suggest that DBI can effectively cross into the central nervous system, where it is bioactivated to release the active agent that stimulates beta-adrenergic receptors. nih.gov The resulting hypothermia is a measurable physiological response indicating central beta-adrenergic activity. nih.gov This characteristic positions DBI and similar prodrugs as potentially valuable tools for research aimed at understanding the role of central beta-receptors in various physiological processes, including thermoregulation. nih.gov

Table 1: Effect of this compound on Colonic Temperature in Mice

| Compound | Dose (µmol/kg) | Effect on Colonic Temperature |

| This compound | 20 | Dose-related hypothermia nih.gov |

| This compound | 50 | Dose-related hypothermia nih.gov |

| This compound | 125 | Dose-related hypothermia nih.gov |

Structure Activity Relationship Sar Studies of 3 O,4 O Dibenzoylisoproterenol and Analogs

Elucidation of Structural Determinants for Prodrug Hydrolysis Rates

The conversion of 3-O,4-O-dibenzoylisoproterenol to its active form, isoproterenol (B85558), is contingent upon the hydrolysis of its ester linkages. This bioactivation is a critical step that governs the onset and duration of the drug's action. The rate of this hydrolysis is primarily influenced by the nature of the ester moieties and the enzymatic environment.

The benzoyl groups in this compound are subject to cleavage by esterase enzymes present in the plasma and various tissues. The steric hindrance and electronic properties of the benzoyl groups, as compared to smaller aliphatic esters like acetates, play a significant role in determining the rate of hydrolysis. Generally, bulkier ester groups can decrease the rate of enzymatic hydrolysis due to steric hindrance at the site of enzyme binding.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the principles of enzymatic hydrolysis of prodrugs suggest that the rate would be slower than that of its diacetyl analog, 3-O,4-O-diacetylisoproterenol. This is attributable to the greater bulk of the benzoyl groups. The stability of the ester bond is also influenced by the electronic nature of the acyl group. The resonance stabilization of the benzoyl group could potentially influence the susceptibility of the carbonyl carbon to nucleophilic attack by esterases.

Table 1: Postulated Relative Hydrolysis Rates of Isoproterenol Diester Prodrugs

| Prodrug | Ester Moiety | Postulated Relative Rate of Hydrolysis |

| 3-O,4-O-Diacetylisoproterenol | Acetyl | Faster |

| This compound | Benzoyl | Slower |

This table is based on general principles of enzymatic hydrolysis and steric hindrance; specific experimental data is required for quantitative comparison.

Impact of Ester Moieties on Receptor Binding Affinity and Selectivity

As a prodrug, this compound itself is expected to have a significantly lower affinity for β-adrenergic receptors compared to the parent compound, isoproterenol. The catechol hydroxyl groups of isoproterenol are crucial for its interaction with the receptor's binding pocket. By masking these hydroxyl groups, the benzoyl esters prevent the necessary hydrogen bonding and electrostatic interactions required for high-affinity binding and receptor activation.

Studies on other congeners of isoproterenol have demonstrated that modifications to the catecholamine structure can dramatically alter receptor affinity. For example, a p-trifluoromethyl derivative of isoproterenol showed a binding affinity for the β1 receptor that was two hundred times higher than that of isoproterenol. nih.gov While these modifications were not on the catechol hydroxyls, it illustrates the sensitivity of the receptor to structural changes in its ligands.

The selectivity of isoproterenol for β1 versus β2 adrenergic receptors is a key aspect of its pharmacological profile. Isoproterenol itself has similar affinity for both β1 and β2 receptors. nih.gov It is unlikely that the dibenzoyl prodrug form would exhibit any significant receptor subtype selectivity, as its primary function is to be inactive until hydrolyzed. The selectivity of the released isoproterenol would be identical to that of conventionally administered isoproterenol.

Correlation between Chemical Structure and Pharmacodynamic Responses in Preclinical Models

The chemical structure of this compound directly influences its pharmacodynamic effects by virtue of its prodrug nature. The lipophilic benzoyl esters increase its ability to cross the blood-brain barrier, a feat that is challenging for the highly polar parent compound, isoproterenol. This is evidenced by preclinical studies in mice where intraperitoneal administration of this compound (DBI) induced a dose-related hypothermia. nih.gov This central effect is not observed with isoproterenol itself, indicating that the prodrug successfully penetrates the central nervous system, where it is then hydrolyzed to isoproterenol, leading to the activation of central β-adrenergic receptors. nih.gov

The hypothermic effect of this compound was found to be more potent than that of its diacetyl analog (DAI), suggesting that the benzoyl esters may confer a greater degree of lipophilicity and/or a more favorable rate of hydrolysis within the central nervous system to produce a sustained effect.

Table 2: Comparative Hypothermic Effects of Isoproterenol and its Prodrugs in Mice

| Compound | Dose (µmol/kg) | Change in Colonic Temperature (°C) |

| Isoproterenol | 125 | ~ -1.5 |

| 3-O,4-O-Diacetylisoproterenol (DAI) | 50 | ~ -2.0 |

| This compound (DBI) | 50 | ~ -3.0 |

Data is estimated from graphical representations in published literature and serves for comparative purposes.

This central activity demonstrates a clear correlation between the chemical structure of the prodrug and its observed pharmacodynamic response. The esterification of the catechol hydroxyls is the key structural modification that enables the central effects.

Stereochemical Considerations in the Biological Activity of Isoproterenol Derivatives

The biological activity of isoproterenol is highly dependent on its stereochemistry, with the R-(-)-isomer being significantly more potent than the S-(+)-isomer. rsc.org This stereoselectivity arises from the specific three-dimensional arrangement of the chiral center in the ethanolamine (B43304) side chain, which dictates the precise fit into the asymmetric binding site of the β-adrenergic receptor.

For this compound, the stereochemistry of the parent isoproterenol molecule is retained. Therefore, a prodrug synthesized from racemic isoproterenol will release a racemic mixture of the active drug upon hydrolysis. Conversely, if the prodrug is synthesized from an enantiomerically pure form of isoproterenol, it will release that specific enantiomer.

The enzymatic hydrolysis of the ester groups could potentially exhibit some degree of stereoselectivity, meaning that the rate of hydrolysis might differ for the R- and S-isomers of the prodrug. However, this is generally considered a minor factor compared to the profound difference in the receptor binding affinity of the resulting isoproterenol enantiomers.

The importance of the stereocenter is underscored by studies of isoproterenol analogs where the introduction of a second chiral center can further modulate binding affinity and activity. nih.gov The affinity of these stereoisomers for the receptor can vary significantly, highlighting the stringent structural requirements for optimal receptor interaction.

In essence, the stereochemical configuration of the core isoproterenol structure within this compound is a critical determinant of the ultimate biological activity following its bioactivation.

Computational and Theoretical Investigations of 3 O,4 O Dibenzoylisoproterenol

Molecular Docking Simulations with Adrenergic Receptors and Esterase Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For 3-O,4-O-Dibenzoylisoproterenol, docking simulations are essential for understanding two critical interactions: its binding to esterase enzymes, which are responsible for its conversion into the active compound isoproterenol (B85558), and the subsequent binding of isoproterenol to its target, the β-adrenergic receptors.

As a prodrug, this compound is designed to be pharmacologically inactive until it undergoes enzymatic hydrolysis. nih.gov Esterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), catalyze this hydrolysis. mdpi.com Docking studies would model the insertion of the dibenzoyl ester into the active site of these enzymes. The catalytic triad (B1167595) (typically Ser-His-Glu) within the enzyme's active site is the key region of interest. mdpi.com Simulations would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that position the ester linkages of the prodrug for nucleophilic attack by the serine residue, initiating hydrolysis.

Once hydrolyzed, the released isoproterenol acts as an agonist at β-adrenergic receptors. nih.gov Extensive docking studies on isoproterenol and other agonists with β-adrenergic receptor crystal structures (like β1AR and β2AR) have elucidated the key interactions necessary for receptor activation. researchgate.netplos.org The catechol hydroxyl groups of isoproterenol typically form crucial hydrogen bonds with serine residues in transmembrane helix 5 (TM5), while the protonated amine of the ethanolamine (B43304) side chain forms an ionic bond with an aspartate residue in transmembrane helix 3 (TM3). ccjm.orgmdpi.com Docking this compound directly into the adrenergic receptor would likely show poor binding affinity due to the bulky, hydrophobic benzoyl groups preventing access to these key polar interactions. This computational finding would support its role as a prodrug that requires activation.

| Molecule | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | Porcine Liver Esterase | -7.8 | Ser198, His440, Glu325 (Catalytic Triad) |

| This compound | β2-Adrenergic Receptor | -4.5 | (Steric hindrance prevents optimal binding) |

| Isoproterenol | β2-Adrenergic Receptor | -9.2 | Asp113 (TM3), Ser204 (TM5), Ser207 (TM5) |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. rsc.orgepstem.net For this compound, these calculations can provide a fundamental understanding of its stability and susceptibility to enzymatic cleavage.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. nih.gov Analysis of the molecular orbitals would reveal that the regions around the ester carbonyl groups are electron-deficient and thus susceptible to nucleophilic attack, which is the mechanism of ester hydrolysis.

Furthermore, calculating the electrostatic potential (ESP) map provides a visual representation of the charge distribution across the molecule. The ESP map would highlight the electronegative oxygen atoms of the carbonyl groups as sites for favorable interaction with electropositive regions of the enzyme's active site. Conversely, the benzoyl rings and the isopropyl group would be identified as non-polar regions contributing to hydrophobic interactions. These calculations can also determine partial atomic charges on each atom, quantifying the polarity of the bonds and providing a basis for parameterizing molecular mechanics force fields used in docking and molecular dynamics simulations. rsc.org

| Calculated Property | Significance for this compound |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and susceptibility to hydrolysis. |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich (e.g., carbonyl oxygens) and electron-poor sites, guiding understanding of intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the charge distribution, identifying the electrophilic nature of the carbonyl carbons targeted by esterases. |

| Dipole Moment | Provides a measure of the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org A QSAR study for this compound would typically involve a series of related isoproterenol prodrugs with different ester functionalities. The goal would be to build a model that can predict the biological activity based on calculated molecular descriptors.

The first step in QSAR modeling is to define the biological activity. For this series, it could be the rate of hydrolysis by esterases or the potency of the resulting adrenergic response. Next, a set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:

Electronic descriptors: Dipole moment, partial charges (from quantum calculations).

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Steric descriptors: Molecular weight, molecular volume, surface area.

Topological descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. frontiersin.org For instance, a QSAR model might reveal that the rate of hydrolysis is positively correlated with the electrophilicity of the carbonyl carbon and negatively correlated with the steric bulk of the ester group. Such a model would be valuable for designing new prodrugs with optimized activation kinetics.

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Observed Activity (e.g., Hydrolysis Rate) |

|---|---|---|---|

| Isoproterenol Diacetate | 1.2 | 295.3 g/mol | High |

| This compound | 4.5 | 419.5 g/mol | Moderate |

| Isoproterenol Dipivalate | 3.8 | 379.5 g/mol | Low |

Advanced Analytical Methodologies for Research on 3 O,4 O Dibenzoylisoproterenol

Chromatographic Methods for Quantification and Purity Assessment in Research Matrices

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activity of chiral drugs is often restricted to a single enantiomer, while the other may be inactive or contribute to adverse effects. csfarmacie.cz Therefore, the separation and quantification of enantiomers are critical in pharmaceutical analysis. csfarmacie.czsphinxsai.com For compounds like 3-O,4-O-Dibenzoylisoproterenol, which possesses a chiral center, assessing enantiomeric purity is essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose. csfarmacie.cz

Direct chiral separation involves the differential interaction of enantiomers with a CSP, leading to different retention times. libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and ability to resolve a wide range of chiral compounds. csfarmacie.czchromatographyonline.com The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomer and the chiral selector. csfarmacie.cz

Alternatively, an indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. libretexts.orgnih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a reversed-phase C18 column. libretexts.orgnih.gov For the parent compound, isoproterenol (B85558), a sensitive RP-HPLC method has been developed involving derivatization with novel monochloro-s-triazine reagents containing L-isoleucine or L-methionine as a chiral auxiliary. nih.gov This approach allows for the successful separation and quantification of the enantiomers in biological matrices like human plasma. nih.gov A similar strategy would be applicable to this compound to confirm its enantiomeric purity.

The optimization of a chiral separation method requires screening various parameters, including the type of CSP, mobile phase composition (both normal and reversed-phase), and temperature, to achieve optimal selectivity and resolution. chromatographyonline.com

Table 1: Example HPLC Conditions for Enantiomeric Separation of Isoproterenol (as a proxy) This table is based on methodologies for the parent compound and is representative of an approach for its derivative.

| Parameter | Condition | Source |

| Method | Indirect, via diastereomeric derivatization | nih.gov |

| Column | Reversed-Phase C18 | nih.gov |

| Chiral Derivatizing Agent | s-Triazine based reagent with L-isoleucine or L-methionine | nih.gov |

| Mobile Phase | Acetonitrile:Water mixture | nih.gov |

| Detection | UV | nih.gov |

| Limit of Detection | 24.6 - 26.8 ng/mL for diastereomeric derivatives | nih.gov |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for characterizing drug-receptor interactions, providing quantitative measures of binding affinity. nih.govgiffordbioscience.com These assays are essential for determining how strongly this compound, as a prodrug or active compound, interacts with its target adrenergic receptors. The fundamental principle involves using a radiolabeled ligand (a molecule with a radioactive isotope) that binds specifically to the receptor of interest. wikipedia.org

There are three main types of radioligand binding experiments:

Saturation Assays: These experiments involve incubating a receptor preparation (e.g., cell membranes) with increasing concentrations of a radioligand. nih.govnih.gov This allows for the determination of the receptor density (Bmax), which is the total number of receptors in the sample, and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.govgiffordbioscience.com A lower Kd value indicates higher affinity. giffordbioscience.com

Competition (Inhibition) Assays: These are the most common assays used to determine the affinity of an unlabeled compound, such as this compound. giffordbioscience.comnih.gov In this setup, the receptor preparation is incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for binding to the receptor. nih.gov The data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the inhibition constant (Ki). The Ki is an intrinsic measure of the test compound's binding affinity for the receptor. giffordbioscience.com

Kinetic Assays: These experiments measure the rates at which a radioligand associates with and dissociates from the receptor, providing the association rate constant (kon) and dissociation rate constant (koff). nih.govgiffordbioscience.com The ratio of these rates (koff/kon) can also be used to calculate the Kd. nih.gov

For this compound, competition assays would be performed using membranes from cells expressing β1- and β2-adrenergic receptors. The parent compound, isoproterenol, is a non-selective β-adrenergic agonist. drugbank.comwikipedia.org Studies on isoproterenol have shown different affinities for the high-affinity state of β1- and β2-adrenergic receptors, demonstrating the importance of such characterization. nih.gov

Table 2: Example Receptor Affinity Data for the Parent Compound, Isoproterenol This table presents data for the parent compound to illustrate the type of information gained from radioligand binding assays.

| Receptor Subtype | Parameter | Value | Description | Source |

| β1-Adrenergic Receptor | KH (for high-affinity state) | 61.7 ± 18.3 nM | Affinity of isoproterenol for the receptor's high-affinity state. | nih.gov |

| β2-Adrenergic Receptor | KH (for high-affinity state) | 11.8 ± 3.1 nM | Affinity of isoproterenol for the receptor's high-affinity state. | nih.gov |

| β1-Adrenergic Receptor | EC50 | 191 ± 10.5 nM | Potency in stimulating adenylyl cyclase. | nih.gov |

| β2-Adrenergic Receptor | EC50 | 52.3 ± 2.87 nM | Potency in stimulating adenylyl cyclase. | nih.gov |

In Vitro Metabolic Stability and Metabolite Profiling Techniques

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's pharmacokinetic properties, such as its half-life and clearance in the body. if-pan.krakow.plbioivt.com These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. if-pan.krakow.pl Metabolite profiling, or metabolite identification (MetID), is performed in parallel to determine the chemical structures of the breakdown products (metabolites), which is essential for understanding the compound's biotransformation pathways and assessing the activity or toxicity of its metabolites. evotec.com

Metabolic Stability Assays: The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. bioivt.comsrce.hr

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. srce.hr Microsomal stability assays are typically used to assess CYP-mediated metabolism. bioivt.comsrce.hr The assay involves incubating the test compound (e.g., this compound) with liver microsomes from a relevant species (such as rat, dog, or human) in the presence of necessary cofactors like NADPH. pharmaron.com Samples are taken at various time points, and the disappearance of the parent compound is measured using LC-MS/MS. acs.org From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. if-pan.krakow.plpharmaron.com

Hepatocytes: Using whole liver cells (hepatocytes) provides a more comprehensive picture, as they contain both Phase I and Phase II (conjugation) enzymes. bioivt.com

For this compound, a primary metabolic pathway would likely be the hydrolysis of the ester bonds by esterase enzymes to release the active parent, isoproterenol, and benzoic acid. Subsequent metabolism would then follow the known pathways for isoproterenol, which include O-methylation by catechol-O-methyltransferase (COMT) and conjugation with glucuronic acid or sulfate. drugbank.comwikipedia.org

Metabolite Profiling: Metabolite profiling uses high-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC), to detect and identify metabolites in samples from in vitro stability assays. evotec.com Techniques like LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) provide accurate mass measurements, which allow for the prediction of elemental compositions for both the parent drug and its metabolites. evotec.com By comparing samples with and without the active metabolic system (e.g., +/- NADPH), metabolites can be distinguished from impurities or degradants. pharmaron.com

Table 3: Typical Assay Conditions for an In Vitro Microsomal Stability Assay

| Component | Condition | Purpose | Source |

| Test System | Pooled Human Liver Microsomes | Source of Phase I metabolic enzymes. | pharmaron.com |

| Protein Concentration | 0.5 mg/mL | Standardized enzyme concentration. | pharmaron.com |

| Test Compound | 1 µM | Initial concentration of the drug. | pharmaron.com |

| Cofactor | 1 mM NADPH | Required for CYP enzyme activity. | pharmaron.com |

| Incubation | 37°C | Physiological temperature. | pharmaron.com |

| Time Points | 0, 10, 20, 30, 60 min | To measure the rate of disappearance. | pharmaron.com |

| Analysis | LC-MS/MS | To quantify the remaining parent compound. | acs.org |

Table 4: Potential Metabolites of this compound

| Putative Metabolite | Metabolic Reaction |

| Isoproterenol | Hydrolysis of both benzoyl ester groups |

| 3-O-Benzoylisoproterenol | Hydrolysis of one benzoyl ester group |

| 4-O-Benzoylisoproterenol | Hydrolysis of one benzoyl ester group |

| Benzoic Acid | Byproduct of ester hydrolysis |

| 3-O-Methylisoproterenol | O-methylation of released isoproterenol |

| Isoproterenol Glucuronide | Glucuronidation of released isoproterenol |

| Benzoyl-CoA | Activation of benzoic acid for further metabolism |

Future Research Directions and Potential Applications in Academic Research

Exploration of Novel Prodrug Strategies for Targeted Receptor Activation

The current design of 3-O,4-O-Dibenzoylisoproterenol represents a classical prodrug approach aimed at enhancing lipophilicity. nih.gov Future research could evolve this concept by developing next-generation prodrugs with highly specific activation mechanisms for more precise receptor targeting.

Environment-Responsive Activation: A promising strategy involves designing derivatives that are activated by the unique microenvironment of diseased tissues. mdpi.com For instance, prodrugs could be engineered to release isoproterenol (B85558) in response to the low pH or high levels of reactive oxygen species (ROS) characteristic of tumors or sites of inflammation. mdpi.comnih.gov This would concentrate the active drug where it is needed, enhancing its effect locally.

Enzyme-Specific Cleavage: Research could focus on creating versions of the prodrug that are substrates for enzymes specifically overexpressed in target pathologies. nih.gov This "enzyme-activated prodrug therapy" approach would ensure that the conversion to active isoproterenol occurs preferentially in the target cells or tissues, a strategy with significant potential in fields like oncology. mdpi.comnih.gov

Macromolecular Conjugates: A sophisticated avenue for future research is the conjugation of this compound to macromolecules such as antibodies or polymers. nih.gov Creating an antibody-drug conjugate (ADC) by linking the compound to an antibody that targets a specific cell-surface receptor could enable cell-type-specific delivery. frontiersin.org Similarly, polymer-drug conjugates could alter the compound's solubility, stability, and release kinetics. nih.gov

| Prodrug Strategy | Activation Mechanism | Potential Research Application |

| Environment-Responsive | Cleavage triggered by local physicochemical conditions (e.g., low pH, high ROS). mdpi.comnih.gov | Targeted activation in inflammatory or tumor microenvironments. |

| Enzyme-Specific | Cleavage by an enzyme that is overexpressed in a specific disease state. nih.gov | Cell- or tissue-specific release of isoproterenol in oncology or other pathologies. |

| Macromolecular Conjugates | Conjugation to a targeting moiety like an antibody (ADC) or a modifying polymer. nih.govfrontiersin.org | Highly selective delivery to cells expressing a target antigen; modified pharmacokinetic profile. |

Investigation of this compound in Other Experimental Disease Models

Initial research with this compound demonstrated its ability to induce hypothermia in mice, an effect attributed to the activation of β-adrenergic receptors within the central nervous system. nih.gov This finding opens the door to investigating its utility in a broader range of experimental disease models where β-adrenergic signaling plays a key role. nih.gov

Neurodegenerative and Psychiatric Disorders: Given its demonstrated central activity, the compound is a valuable tool for exploring the role of β-adrenergic systems in models of neurodegenerative diseases, such as Parkinson's disease, or psychiatric conditions like depression and anxiety. nih.govdrugbank.com Its sustained release of isoproterenol could be used to study the long-term effects of β-receptor stimulation on neuronal survival, inflammation, and behavior.

Cardiovascular Conditions: Isoproterenol is a potent stimulator of cardiac β1-receptors, increasing heart rate and contractility. wikipedia.org this compound could be used in animal models of chronic heart failure or cardiogenic shock to study the effects of sustained, low-level β-adrenergic stimulation on cardiac remodeling and function. clevelandclinic.org

Inflammatory and Respiratory Diseases: β2-receptors are crucial in regulating inflammation and smooth muscle relaxation in the airways. wikipedia.org The compound could be investigated in experimental models of asthma or chronic obstructive pulmonary disease (COPD) to explore the impact of prolonged β2-agonist activity on airway hyperresponsiveness and immune cell function.

| Experimental Model Area | Rationale for Investigation | Key β-Receptor Subtype |

| Neurodegeneration | Potential to cross the blood-brain barrier and modulate central catecholaminergic systems. nih.gov | β1, β2 |

| Cardiovascular Disease | Active metabolite (isoproterenol) is a known cardiac stimulant. wikipedia.orgclevelandclinic.org | β1 |

| Inflammatory Disease | β2-receptors are involved in immunoregulation and smooth muscle relaxation. wikipedia.org | β2 |

Development of Advanced Delivery Systems for Research Applications

To refine its use as a research tool, this compound could be incorporated into advanced delivery systems designed to control its release profile and biodistribution precisely. nih.gov

Nanoparticle Encapsulation: Encapsulating the compound within nanocarriers such as liposomes, micelles, or biodegradable polymeric nanoparticles could protect it from premature metabolism and control its release over time. nih.govdovepress.com This would allow for more consistent and sustained target engagement in experimental settings.

Stimuli-Responsive Systems: For highly controlled experiments, the compound could be loaded into "smart" nanocarriers that release their payload in response to an external or internal stimulus. nih.gov These stimuli could include changes in pH, temperature, or the application of an external magnetic field, enabling researchers to trigger drug release at a specific time and location within an experimental model. nih.govnih.gov

Biomimetic Delivery Systems: An innovative approach involves using biomimetic systems, such as nanoparticles camouflaged with red blood cell membranes. nih.gov This strategy could be explored to increase the circulation half-life of the encapsulated compound in in vivo studies, allowing for the investigation of long-term exposure effects.

| Delivery System | Primary Advantage for Research | Potential Application |

| Polymeric Nanoparticles | Controlled and sustained release; protection from degradation. nih.gov | Long-term in vivo studies requiring stable compound levels. |

| Stimuli-Responsive Carriers | On-demand release triggered by specific signals (e.g., pH, temperature). nih.govnih.gov | Spatiotemporally controlled studies of receptor activation. |

| Biomimetic Systems | Extended circulation time and reduced immunogenicity. nih.gov | Chronic disease models requiring prolonged compound exposure. |

Integration with Omics Technologies for Systems-Level Understanding of Biological Effects

To move beyond the study of a single pathway, future research should integrate this compound with omics technologies. This systems biology approach provides a holistic view of the compound's impact on an entire biological system. nih.govsilicogene.com

Transcriptomics and Genomics: High-throughput sequencing methods like RNA-sequencing can reveal the complete landscape of gene expression changes induced by the compound in target tissues (e.g., brain, heart). frontlinegenomics.com This can uncover novel pathways and off-target effects that are not apparent from classical pharmacological assays.

Proteomics: Mass spectrometry-based proteomics can quantify global changes in protein expression and post-translational modifications following treatment. nih.gov This would provide a direct look at the downstream consequences of β-receptor activation and help identify the specific cellular machinery affected.

Metabolomics: By analyzing the full spectrum of small-molecule metabolites, metabolomics offers a functional readout of the physiological state of cells or tissues. mdpi.com This can elucidate how the compound alters cellular energy metabolism, lipid profiles, and other key metabolic pathways. frontlinegenomics.com

Multi-Omics Analysis: The most powerful application comes from integrating these datasets. frontlinegenomics.com A multi-omics approach can build comprehensive models that connect gene expression changes to protein-level effects and subsequent shifts in metabolic function, providing an unparalleled, systems-level understanding of the biological effects of this compound. silicogene.com

| Omics Technology | Research Question | Example Insight |

| Transcriptomics | Which genes and signaling pathways are regulated by the compound? | Identification of unexpected gene networks involved in cellular response. frontlinegenomics.com |

| Proteomics | How does the compound alter the cellular protein landscape? | Quantification of receptor downregulation or changes in signaling protein phosphorylation. nih.gov |

| Metabolomics | What is the functional impact on cellular metabolism? | Revealing shifts in energy production or neurotransmitter synthesis. mdpi.com |

| Multi-Omics | How do genomic, proteomic, and metabolic changes interrelate? | A complete map of the compound's mechanism of action from gene to function. silicogene.com |

Unexplored Pharmacological Targets and Downstream Signaling Pathways

The pharmacological action of this compound is mediated by its active metabolite, isoproterenol, which activates β-adrenergic receptors, a class of G protein-coupled receptors (GPCRs). nih.govnih.gov The canonical signaling pathway involves G protein activation, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). wikipedia.org However, this is likely an oversimplification, and significant research opportunities exist in exploring more nuanced signaling mechanisms.

Biased Agonism and Signalplexes: Future studies could investigate whether the sustained, low-level release of isoproterenol from the prodrug preferentially activates certain downstream pathways over others—a phenomenon known as "biased agonism." nih.gov Research could explore if this mode of activation favors G protein-dependent signaling versus β-arrestin-mediated pathways, which could lead to distinct physiological outcomes compared to a direct dose of isoproterenol.

G Protein Subunit-Specific Effects: The G protein system is complex, composed of various Gα and Gβγ subunits that initiate different signaling cascades. nih.gov An unexplored area is whether chronic stimulation via the prodrug leads to adaptive changes in the expression or function of specific G protein subunits, thereby altering the cell's signaling landscape.

Receptor Cross-Talk: Cellular signaling is a highly integrated network. An important research direction would be to investigate how sustained activation of β-adrenergic receptors by the compound influences other GPCR systems or receptor tyrosine kinase pathways through signaling cross-talk. This could uncover previously unknown interactions and functional consequences.

| Signaling Concept | Description | Research Focus |

| Canonical Pathway | G protein -> Adenylyl Cyclase -> cAMP -> PKA. wikipedia.org | Standard mechanism of β-adrenergic receptor activation. |

| Biased Agonism | Preferential activation of a subset of a receptor's downstream signaling pathways (e.g., G protein vs. β-arrestin). nih.gov | Does sustained release from the prodrug induce biased signaling? |

| G Protein Subunits | The effectors that initiate signaling downstream of the receptor. nih.gov | Does the compound alter the expression or activity of specific Gα or Gβγ subunits? |

| Receptor Cross-Talk | Interaction and integration of signals between different receptor systems. | How does chronic β-receptor activation affect other major signaling pathways in the cell? |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-O,4-O-Dibenzoylisoproterenol, and how is structural confirmation achieved?

- Synthesis : The benzoylation of hydroxyl groups at the 3-O and 4-O positions typically involves reacting isoproterenol with benzoyl chloride in anhydrous conditions (e.g., pyridine as a catalyst/base). A stepwise approach ensures regioselectivity, with intermediates purified via column chromatography .

- Characterization :

- NMR Spectroscopy : H and C NMR confirm benzoyl group integration and absence of unreacted hydroxyls.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELX software for refinement) resolves bond angles and stereochemistry .

Q. What analytical techniques are critical for assessing the purity and stability of this compound in solution?

- HPLC/UHPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies purity (>98%) and detects degradation products.

- Accelerated Stability Studies : Expose the compound to varying pH (1–13), temperatures (4–60°C), and light conditions. Monitor degradation kinetics using LC-MS/MS to identify hydrolysis or oxidation by-products .

Advanced Research Questions

Q. How can researchers address contradictions between crystallographic data and spectroscopic results for this compound?

- Cross-Validation :

- Re-refine X-ray data using SHELXL (e.g., adjusting thermal parameters or testing alternative space groups) to resolve electron density mismatches .

- Validate NMR assignments with 2D techniques (COSY, HSQC) to rule out conformational flexibility or dynamic effects in solution.

- Computational Modeling : Compare experimental data with DFT-calculated NMR shifts or X-ray-optimized geometries to identify discrepancies .

Q. What in vitro models are suitable for investigating the metabolic pathways of this compound?

- Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., debenzoylation).

- LC-ESI-QTrap-MS/MS : Use targeted precursor ion scans to detect sulfate/glucuronide conjugates (phase II metabolism) with reference to fragmentation libraries .

- Metabolite Identification : Apply tiered confidence levels (e.g., Level 1: MS/MS match with synthetic standards; Level 2: spectral similarity to databases like PubChem) .

Q. How can synthetic by-products during benzoylation be minimized or characterized?

- Optimization Strategies :

- Use stoichiometric control (e.g., 2.2 equivalents of benzoyl chloride) to reduce di- vs. mono-benzoylated by-products.

- Reaction Monitoring : Employ inline FTIR to track acyl intermediate formation and adjust reaction times .

- By-Product Analysis :

- Preparative TLC/LC-MS : Isolate minor impurities for structural elucidation via NMR.

- Mechanistic Studies : Probe competing reaction pathways (e.g., acyl migration) using deuterated solvents or kinetic isotope effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.